molecular formula C11H14N2O2 B3033581 5-amino-N-cyclopropyl-2-methoxybenzamide CAS No. 1071398-10-1

5-amino-N-cyclopropyl-2-methoxybenzamide

Cat. No. B3033581
CAS RN: 1071398-10-1
M. Wt: 206.24 g/mol
InChI Key: IGQRHLQLXVUFRZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-amino-N-cyclopropyl-2-methoxybenzamide consists of a benzamide core with a methoxy group at the 2-position and an amino group at the 5-position. The benzamide nitrogen is also bonded to a cyclopropyl group .


Physical And Chemical Properties Analysis

5-amino-N-cyclopropyl-2-methoxybenzamide is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-amino-N-cyclopropyl-2-methoxybenzamide, focusing on six unique fields:

Pharmacological Research

5-amino-N-cyclopropyl-2-methoxybenzamide is often studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to understand its therapeutic potential. This compound can be a candidate for drug development, particularly in the treatment of neurological disorders, due to its structural similarity to other bioactive molecules .

Chemical Synthesis

In the field of chemical synthesis, 5-amino-N-cyclopropyl-2-methoxybenzamide serves as a building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various industries, including pharmaceuticals and agrochemicals .

Biochemical Assays

This compound is used in biochemical assays to study enzyme interactions and inhibition. By understanding how 5-amino-N-cyclopropyl-2-methoxybenzamide interacts with specific enzymes, researchers can gain insights into enzyme function and regulation, which is crucial for developing new therapeutic agents .

Medicinal Chemistry

In medicinal chemistry, 5-amino-N-cyclopropyl-2-methoxybenzamide is explored for its potential to act as a lead compound in drug discovery. Its structure can be modified to enhance its efficacy, selectivity, and pharmacokinetic properties, making it a valuable starting point for developing new medications .

Toxicological Studies

Researchers use 5-amino-N-cyclopropyl-2-methoxybenzamide in toxicological studies to assess its safety profile. By evaluating its toxicity in various biological systems, scientists can determine its potential risks and benefits, which is essential for its development as a therapeutic agent .

Molecular Biology

In molecular biology, this compound is used to study cellular processes and signaling pathways. By examining how 5-amino-N-cyclopropyl-2-methoxybenzamide affects cellular functions, researchers can uncover new mechanisms of action and identify potential targets for therapeutic intervention .

These applications highlight the versatility and importance of 5-amino-N-cyclopropyl-2-methoxybenzamide in scientific research. Each field leverages its unique properties to advance our understanding of biological systems and develop new technologies and therapies.

Sigma-Aldrich

properties

IUPAC Name

5-amino-N-cyclopropyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-5-2-7(12)6-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQRHLQLXVUFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-cyclopropyl-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.